molecular formula C7H6BrF2NO2S B2636082 ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1631960-99-0

ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2636082
CAS No.: 1631960-99-0
M. Wt: 286.09
InChI Key: MONJFTRKZGEZQU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

The mode of action of such compounds typically involves interactions with these targets, leading to changes in cellular processes. For example, in the Suzuki–Miyaura cross-coupling reaction, a transition metal catalysed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

The biochemical pathways affected by these compounds can vary widely depending on the specific targets they interact with. These interactions can lead to downstream effects on various cellular processes .

The molecular and cellular effects of a compound’s action can also vary widely depending on its specific targets and mode of action. Without specific information on “ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate”, it’s difficult to provide detailed information on this aspect.

Finally, environmental factors can influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and carries out its functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method is the reaction of 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the difluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.

    Ethyl 2-bromo-4,4,4-trifluorobutyrate: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the combination of its thiazole ring and the specific substitution pattern. The presence of both bromine and difluoromethyl groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO2S/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONJFTRKZGEZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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